molecular formula C9H10ClN3O B1397150 (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1245215-68-2

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1397150
M. Wt: 211.65 g/mol
InChI Key: ZJSNMXJHOCFSNJ-UHFFFAOYSA-N
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Description

“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C9H10ClN3O . It is also known by other names such as “2-Chloro-5-(pyrrolidine-1-carbonyl)pyrazine” and "Methanone, (5-chloro-2-pyrazinyl)-1-pyrrolidinyl-" .


Synthesis Analysis

The synthesis of compounds similar to “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” includes a pyrazine ring attached to a pyrrolidine ring . The compound has a molecular weight of 211.65 g/mol . The InChIKey for this compound is ZJSNMXJHOCFSNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” has a molecular weight of 211.65 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 211.0512396 g/mol . The topological polar surface area is 46.1 Ų .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, such as those potentially related to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, are extensively utilized in medicinal chemistry for the development of compounds to treat human diseases. The pyrrolidine ring is favored for its ability to explore pharmacophore space efficiently due to its sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage through "pseudorotation." This review elaborates on various bioactive molecules featuring the pyrrolidine ring, demonstrating its significance in designing compounds with diverse biological profiles (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

Hybrid catalysts have been identified as crucial for the synthesis of complex chemical scaffolds, including pyranopyrimidine cores, which share synthetic challenges similar to those of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. These catalysts, ranging from organocatalysts to nanocatalysts, are pivotal in creating a wide range of applicable compounds, highlighting the methodological advancements in synthesizing biologically relevant compounds (Parmar et al., 2023).

Antithrombotic Drug Synthesis

The synthesis of antithrombotic drugs, exemplified by (S)-clopidogrel, showcases the strategic use of chemical scaffolds similar to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. Such compounds underline the importance of stereochemistry and functional group positioning in achieving specific biological activities, offering insights into the design and synthesis of potential drug candidates (Saeed et al., 2017).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide molecules, related to the structural features of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, play a significant role in organic synthesis, catalysis, and drug applications. These molecules are celebrated for their versatility in forming metal complexes, catalyzing reactions, and offering medicinal benefits, demonstrating the potential for (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone analogues in various scientific applications (Li et al., 2019).

Future Directions

The future directions for “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” could involve further exploration of its potential therapeutic and industrial applications. As a pyrazine derivative with a pyrrolidine ring, it may have potential in drug discovery .

properties

IUPAC Name

(5-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-6-11-7(5-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSNMXJHOCFSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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